molecular formula C11H16 B092466 Neopentylbenzene CAS No. 1007-26-7

Neopentylbenzene

Cat. No.: B092466
CAS No.: 1007-26-7
M. Wt: 148.24 g/mol
InChI Key: CJGXJKVMUHXVHL-UHFFFAOYSA-N
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Description

Neopentylbenzene, also known as (2,2-dimethylpropyl)benzene, is an organic compound with the molecular formula C11H16. It is a colorless liquid with a characteristic aromatic odor. This compound is structurally characterized by a benzene ring substituted with a neopentyl group, which consists of a central carbon atom bonded to three methyl groups and one methylene group attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of phenylmagnesium bromide with zinc(II) chloride in tetrahydrofuran at -20°C under an inert atmosphere. This is followed by the addition of methylmagnesium chloride and neopentyl iodide in the presence of triphenylphosphine and nickel dichloride at 0-20°C .

Industrial Production Methods: Industrial production of this compound typically involves Friedel-Crafts alkylation of benzene with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Neopentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neopentylbenzene has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of the bulky neopentyl group, which imparts distinct steric and electronic properties. This bulkiness can influence the reactivity and selectivity of this compound in various chemical reactions, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

2,2-dimethylpropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXJKVMUHXVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143460
Record name Benzene, (2,2-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-26-7
Record name Benzene, (2,2-dimethylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2,2-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-(Dimethylpropyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,2-DIMETHYLPROPYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable characteristic of the Neopentyl group in Neopentylbenzene?

A1: The Neopentyl group (2,2-dimethylpropyl) in this compound is known for its steric bulk. This bulk significantly influences the molecule's reactivity and conformational preferences. [, , ] For instance, it leads to restricted rotation around the bond connecting the Neopentyl group to the benzene ring. []

Q2: What are some established methods for synthesizing this compound?

A2: Several synthetic routes have been explored for this compound:

  • Reaction of Benzyl Chlorides with tert-Butyllithium: This method, utilizing readily available starting materials, offers good yields (up to 75% depending on the substituent on the benzene ring). []
  • Reaction of Benzyl Alcohol or Benzyl Chloride with Suitable Reagents: While this route offers another approach, the reported yield for commercial-scale production is around 30.1%. []
  • Thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane: This process, occurring at high temperatures, can yield this compound. The addition of deuterium gas (D2) significantly boosts this compound production in this reaction. []

Q3: How does the presence of deuterium gas (D2) influence the thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane?

A3: The introduction of D2 during the thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane leads to a marked increase in this compound formation. This effect is attributed to the participation of D2 in the reaction mechanism, although the exact pathway requires further investigation. Interestingly, a portion of the this compound produced in the presence of D2 does not incorporate deuterium. This finding suggests a complex reaction network with competing pathways. []

Q4: Can this compound undergo typical reactions characteristic of alkylbenzenes?

A4: While this compound shares structural similarities with other alkylbenzenes, its reactivity can differ due to the steric hindrance imposed by the Neopentyl group. For example, sulfonation of this compound, typically straightforward for alkylbenzenes, reveals the steric influence of the Neopentyl group. [] The study indicated a strong steric interaction between a Neopentyl and a sulfo function in the ortho position.

Q5: How does this compound behave in reactions catalyzed by solid superacids?

A5: Research using Pt/ZrO2/SO4 catalysts reveals interesting reactivity patterns for this compound. Unlike many alkylbenzenes that can readily form olefins under these conditions, this compound's structure prevents it from undergoing such transformations. Studies suggest that the reaction of this compound with Pt/ZrO2/SO4 might proceed through a direct protonation mechanism, rather than involving olefin intermediates. []

Q6: What insights can 13C NMR spectroscopy provide into the structure and dynamics of this compound derivatives?

A6: 13C NMR band shape analysis has been instrumental in studying the rotational barriers within this compound derivatives, particularly around the C-C bond linking the Neopentyl group to the benzene ring. Research on substituted Neopentylbenzenes has shown a correlation between the size of the substituent on the benzyl group and the rotational barrier. Larger substituents lead to higher barriers, highlighting the impact of steric hindrance. These experimental findings are often corroborated by computational methods like molecular mechanics calculations, offering a more comprehensive understanding of the molecular dynamics. []

Q7: Are there any applications of this compound or its derivatives in material science?

A7: Research suggests the potential application of this compound derivatives in material science. For instance, this compound has been used as a grafting agent to modify the properties of polymers. One study explored grafting this compound onto poly(biphenyl-3,3’-disulfonic acid) (PBPDSA) to create a water-insoluble copolymer, PBPDSA-g-NPB. [] This modification aimed to enhance the material's properties for potential use in proton exchange membranes for fuel cells.

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